OX2R Potency: Sub-Nanomolar Cellular Activity Differentiates Cleminorexton From All Clinical-Stage Comparators
In a recombinant human OX2R functional assay (FLIPR), cleminorexton activated OX2R with an EC50 of 0.11 nM, classifying it as a full agonist relative to the native ligand orexin-A (EC50 0.035 nM) [1]. By cross-study comparison using published data from cell-based functional assays for recombinant human OX2R, cleminorexton is approximately 23-fold more potent than TAK-861 (oveporexton; EC50 2.5 nM in calcium mobilization assay) [2], approximately 50-fold more potent than danavorexton (TAK-925; EC50 5.5 nM in calcium mobilization assay) [3], approximately 173-fold more potent than firazorexton (TAK-994; EC50 19 nM) [4], and approximately 900-fold more potent than the lower-bound estimate for alixorexton (ALKS 2680; EC50 <100 nM in inositol phosphate accumulation assay) [5]. This potency advantage translates to substantially lower predicted human effective doses.
| Evidence Dimension | Recombinant human OX2R activation EC50 in cell-based functional assay |
|---|---|
| Target Compound Data | EC50 = 0.11 nM (FLIPR assay; full agonist relative to orexin-A EC50 0.035 nM) |
| Comparator Or Baseline | TAK-861 EC50 = 2.5 nM; Danavorexton EC50 = 5.5 nM; TAK-994 EC50 = 19 nM; Alixorexton EC50 <100 nM (lower bound estimate) |
| Quantified Difference | ~23-fold more potent than TAK-861; ~50-fold vs danavorexton; ~173-fold vs TAK-994; ~900-fold vs alixorexton lower bound |
| Conditions | Recombinant human OX2R expressed in mammalian cells; FLIPR assay (cleminorexton); calcium mobilization assay (TAK-861, danavorexton); inositol phosphate accumulation assay (alixorexton). All in vitro, cross-study comparison. |
Why This Matters
Higher intrinsic potency at the target receptor enables lower oral dosing, which can reduce off-target engagement risk and improve the therapeutic window in preclinical and clinical research settings.
- [1] Centessa Pharmaceuticals. Centessa Pharmaceuticals Announces Preclinical Data Supporting ORX750's Potential as a Best-in-Class Oral OX2R Agonist. BioSpace Press Release, October 25, 2023. View Source
- [2] Kimura H, et al. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models. Sci Rep. 2024;14:20838. doi:10.1038/s41598-024-70594-1. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. Danavorexton Ligand Activity Chart. EC50 = 5.5 nM (calcium mobilization in hOX2R/CHO-K1 cells). View Source
- [4] Kimura H, et al. Table 1: Comparison of in vitro potency between TAK-861 and TAK-994. Sci Rep. 2024;14:20838. Nature Table. View Source
- [5] IUPHAR/BPS Guide to Pharmacology. Alixorexton Ligand Page. pEC50 >7.0 (EC50 <1×10⁻⁷ M) in cell-based inositol phosphate functional assay. View Source
